
Hydrogen fluoride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen fluoride dihydrate is a chemical compound consisting of hydrogen fluoride and water in a 1:2 molar ratio. It is a colorless, highly corrosive liquid that is known for its ability to dissolve many materials, including glass. This compound is primarily used in industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrogen fluoride dihydrate can be synthesized by carefully combining hydrogen fluoride with water. The reaction is highly exothermic and must be conducted under controlled conditions to prevent violent reactions. The general reaction is:
HF+2H2O→HF⋅2H2O
Industrial Production Methods: Industrially, hydrogen fluoride is produced by reacting sulfuric acid with fluorite (calcium fluoride):
CaF2+H2SO4→2HF+CaSO4
The hydrogen fluoride gas produced is then dissolved in water to form this compound .
Chemical Reactions Analysis
Types of Reactions: Hydrogen fluoride dihydrate undergoes various chemical reactions, including:
Substitution Reactions: It can react with metals and metal oxides to form metal fluorides.
Hydrolysis: It hydrolyzes to form hydrofluoric acid and water.
Complex Formation: It forms complexes with various metal ions.
Common Reagents and Conditions:
Metals and Metal Oxides: Reacts with metals like aluminum and silicon to form corresponding fluorides.
Water: Hydrolyzes in the presence of water to form hydrofluoric acid.
Major Products Formed:
Metal Fluorides: Such as aluminum fluoride and silicon tetrafluoride.
Hydrofluoric Acid: Formed through hydrolysis.
Scientific Research Applications
Hydrogen fluoride dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic and inorganic synthesis, particularly in the production of fluorinated compounds.
Biology: Utilized in the study of enzyme mechanisms and protein structures due to its ability to modify biological molecules.
Medicine: Employed in the synthesis of pharmaceuticals, especially those containing fluorine atoms.
Industry: Used in the etching of glass and metals, as well as in the production of high-purity fluorine compounds
Mechanism of Action
Hydrogen fluoride dihydrate exerts its effects primarily through the release of fluoride ions. These ions can interact with various molecular targets, including enzymes and proteins, altering their structure and function. The compound’s high reactivity is due to the strong electronegativity of fluorine, which allows it to form strong bonds with other elements .
Comparison with Similar Compounds
Hydrogen Chloride (HCl): Similar in being a hydrogen halide but less reactive and less corrosive.
Hydrogen Bromide (HBr): Another hydrogen halide with similar properties but lower reactivity.
Hydrogen Iodide (HI): Less reactive compared to hydrogen fluoride due to the larger atomic size of iodine.
Uniqueness: Hydrogen fluoride dihydrate is unique due to its ability to form strong hydrogen bonds, making it highly reactive and capable of dissolving materials like glass. Its high electronegativity and small molecular size contribute to its distinct chemical behavior .
Properties
CAS No. |
64554-67-2 |
|---|---|
Molecular Formula |
FH5O2 |
Molecular Weight |
56.037 g/mol |
IUPAC Name |
dihydrate;hydrofluoride |
InChI |
InChI=1S/FH.2H2O/h1H;2*1H2 |
InChI Key |
VIXCQEYUSKSFNN-UHFFFAOYSA-N |
Canonical SMILES |
O.O.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



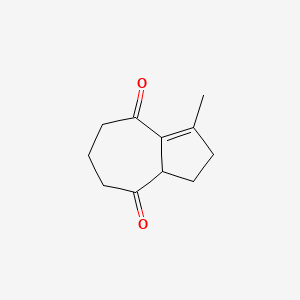
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
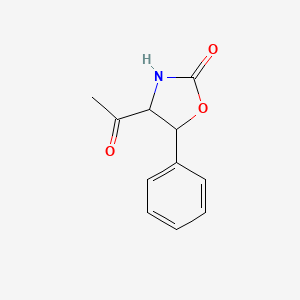
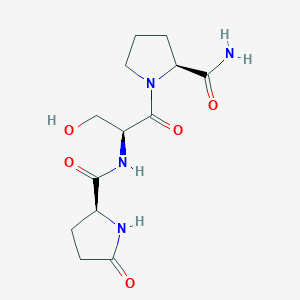
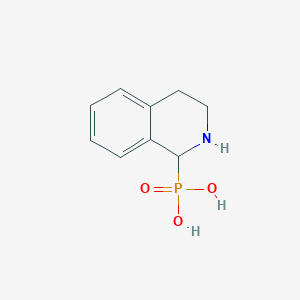
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
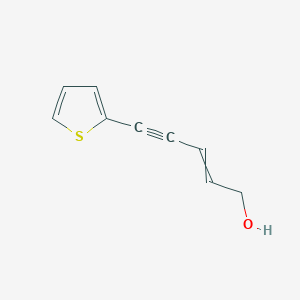
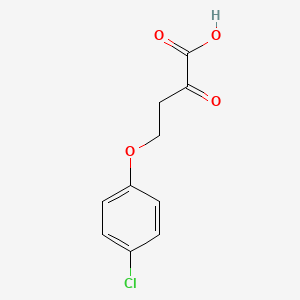
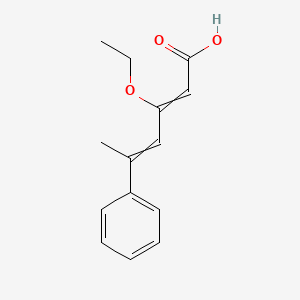
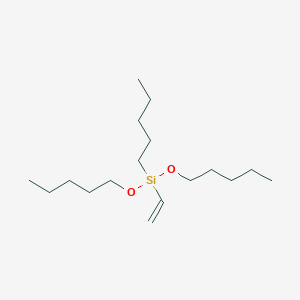
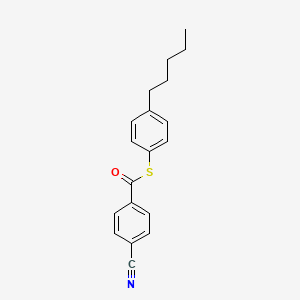
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
